![molecular formula C20H28N4O2 B286467 2-{3-[4-(4-methylphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B286467.png)
2-{3-[4-(4-methylphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[4-(4-methylphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is a complex organic compound that features a piperazine ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(4-methylphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the formation of the imidazole ring. The reaction conditions often include the use of solvents like toluene and reagents such as activated carbon for purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(4-methylphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2-{3-[4-(4-methylphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[4-(4-methylphenyl)-1-piperazinyl]propyl}tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Properties
Molecular Formula |
C20H28N4O2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[3-[4-(4-methylphenyl)piperazin-1-yl]propyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C20H28N4O2/c1-16-5-7-17(8-6-16)22-14-12-21(13-15-22)9-3-11-24-19(25)18-4-2-10-23(18)20(24)26/h5-8,18H,2-4,9-15H2,1H3 |
InChI Key |
SPEJOOYTSCOEMD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4CCCN4C3=O |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4CCCN4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


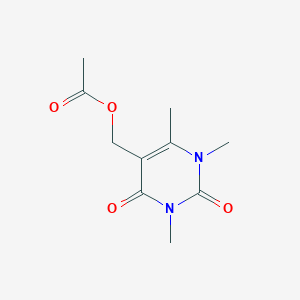
![2-[bis(pyridin-3-ylmethylamino)methylidene]indene-1,3-dione](/img/structure/B286388.png)
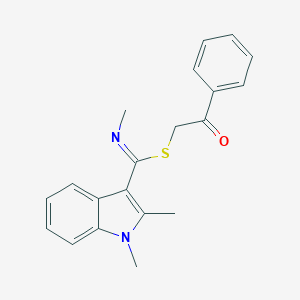
![N-[2-nitro-1-(methylsulfanyl)vinyl]benzamide](/img/structure/B286393.png)
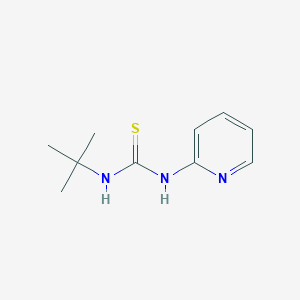
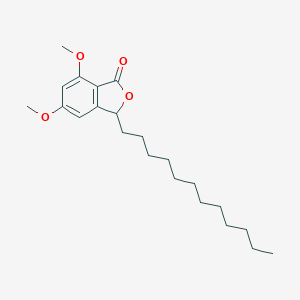
![2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide](/img/structure/B286396.png)
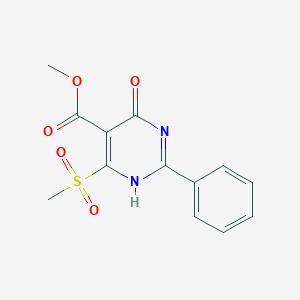
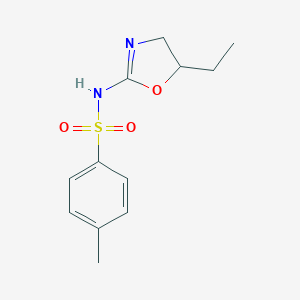
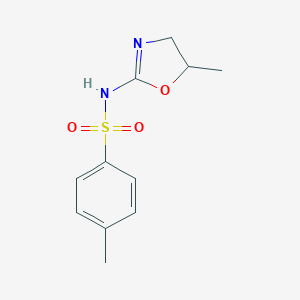
![{1-[2-(Acetyloxy)ethyl]-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}methyl acetate](/img/structure/B286403.png)
![{3-[2-(Acetyloxy)ethyl]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl}methyl acetate](/img/structure/B286404.png)

![2-[hydroxy(4-methoxyphenyl)methyl]phenyl N,N,N',N'-tetramethyldiamidophosphate](/img/structure/B286407.png)
